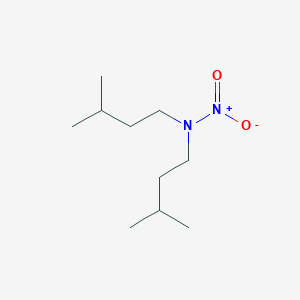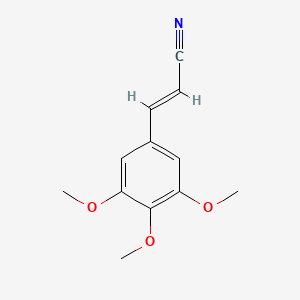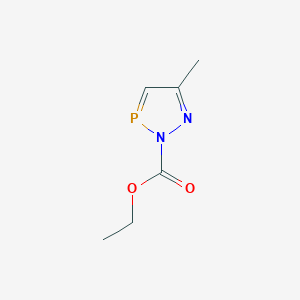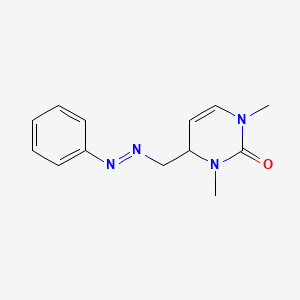
2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) is a heterocyclic compound featuring a pyrimidinone core substituted with cyclobutyloxy and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted urea with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and cyclobutyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
科学的研究の応用
2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.
類似化合物との比較
Similar Compounds
2(1H)-Pyrimidinone, 4-(methoxy)-6-methoxy: Similar structure but lacks the cyclobutyloxy group.
2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-hydroxy: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) is unique due to the presence of both cyclobutyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may confer specific properties that are not observed in similar compounds, making it a valuable target for further research and development.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
6-cyclobutyloxy-4-methoxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-5-8(11-9(12)10-7)14-6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11,12) |
InChIキー |
NVGSMUWBKXMRMF-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=O)NC(=C1)OC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)

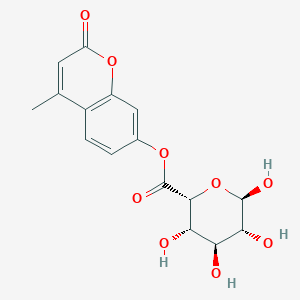
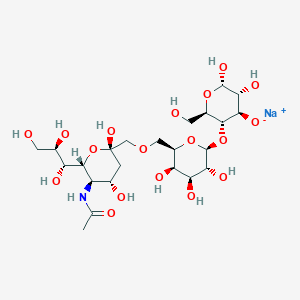

![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
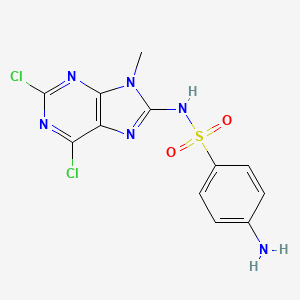

![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)
